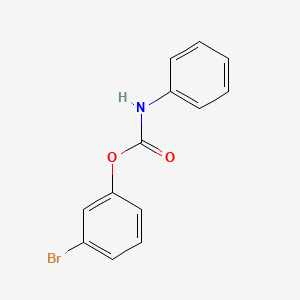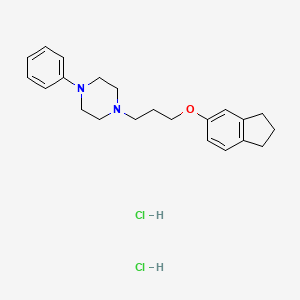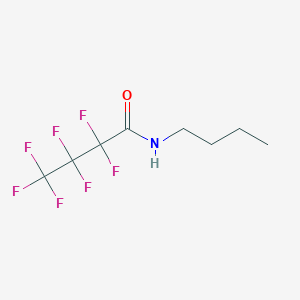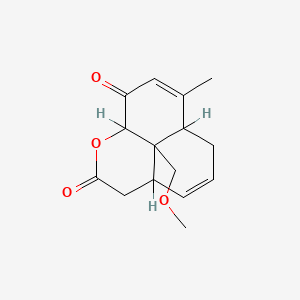
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound belonging to the class of naphthopyrans
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthopyrans typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives and pyran precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The methods used in industrial settings are often optimized for cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
Naphthopyrans can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for their potential therapeutic effects and as components in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of naphthopyrans involves their interaction with specific molecular targets and pathways. These compounds can modulate biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions.
相似化合物的比较
Similar Compounds
Naphthofurans: Similar structure but with a furan ring instead of a pyran ring.
Naphthoquinones: Oxidized derivatives with quinone functionality.
Naphthalenes: Basic structure without the pyran ring.
Uniqueness
Naphthopyrans are unique due to their specific ring structure and functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
104265-18-1 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
13-(methoxymethyl)-10-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C15H18O4/c1-9-6-12(16)14-15(8-18-2)10(7-13(17)19-14)4-3-5-11(9)15/h3-4,6,10-11,14H,5,7-8H2,1-2H3 |
InChI 键 |
NTHFPMAPVSAVSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2C3(C1CC=CC3CC(=O)O2)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14157386.png)

![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)


![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)

![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)






